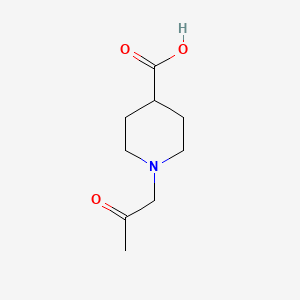
1-(2-Oxopropyl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature. Various methods have been proposed, including the removal of the metalation group, dehydroxylation, and pyridine reduction . The IR spectrum of a related compound shows characteristic peaks for NH, NH2, and C=O groups .Molecular Structure Analysis
The molecular formula of 1-(2-Oxopropyl)piperidine-4-carboxylic acid is C9H15NO3, and its molecular weight is 185.22 g/mol. It is a derivative of piperidine-4-carboxylic acid, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The Knoevenagel Condensation is one such reaction, where an enol intermediate reacts with an aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Applications De Recherche Scientifique
Anticancer Activity
1-(2-Oxopropyl)piperidine-4-carboxylic acid derivatives have been synthesized and evaluated for their anticancer potential. Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown strong anticancer activities in vitro, with some compounds exhibiting low IC50 values, indicating their potential as anticancer agents. Further in vivo studies are required to ascertain their therapeutic usefulness (Rehman et al., 2018).
Antibacterial Agents
Compounds derived from 1-(2-Oxopropyl)piperidine-4-carboxylic acid have been explored for their antibacterial properties. Specifically, derivatives involving the modification of piperidine with various substituents have shown promise as potent antibacterial agents, highlighting their potential in combating bacterial infections (Miyamoto et al., 1987).
Nanomagnetic Reusable Catalyst
The functionalization of Fe3O4 nanoparticles with piperidine-4-carboxylic acid (PPCA) has led to the creation of a novel nanomagnetic reusable catalyst (Fe3O4-SA-PPCA). This catalyst demonstrated efficient catalytic activity in the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. Its ease of recovery and reusability without significant loss of catalytic activity make it an attractive option for green chemistry applications (Ghorbani‐Choghamarani & Azadi, 2015).
Matrix Metalloproteinases Inhibition
A novel series of carboxylic acids containing a substituted piperidine, synthesized for the inhibition of selected matrix metalloproteinases (MMPs), showed unprecedented low nanomolar potency. These inhibitors target MMP-2, -3, -8, -9, and -13 while sparing MMP-1 and MMP-7, indicating their potential for therapeutic applications in diseases involving MMPs (Pikul et al., 2001).
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel pharmaceutical intermediates, demonstrating its versatility as a building block in drug discovery. These intermediates are crucial in the development of new generation narcotic analgesics, highlighting the compound's significance in medicinal chemistry (Kiricojevic et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
1-(2-oxopropyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)6-10-4-2-8(3-5-10)9(12)13/h8H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWLXYWDZVFIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxopropyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



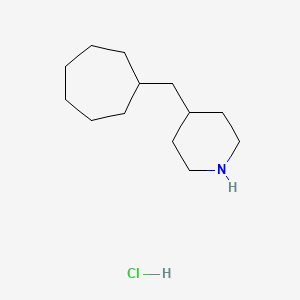
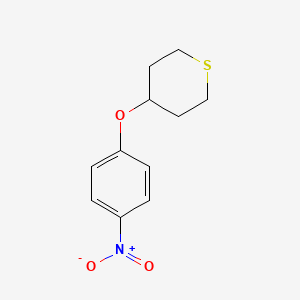
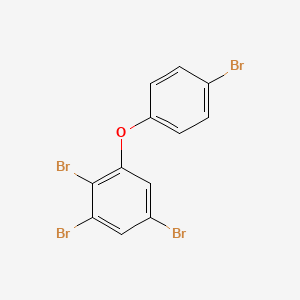
![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)
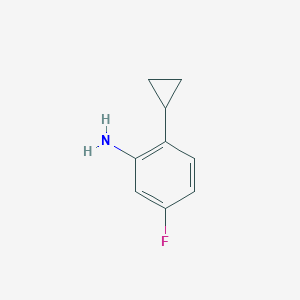
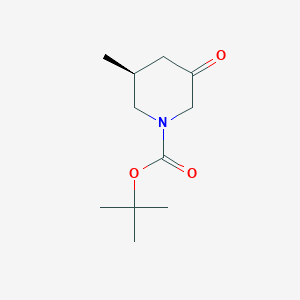
![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)

![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)
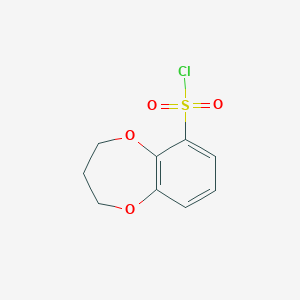
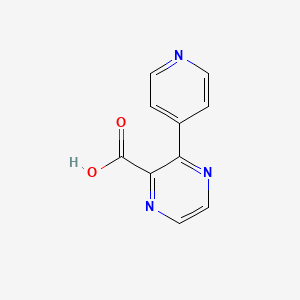

![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)
